molecular formula C13H14N2O B159730 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole CAS No. 133681-83-1

2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole

Cat. No. B159730
M. Wt: 214.26 g/mol
InChI Key: RPMHQMCNBGJITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic properties. It is a synthetic derivative of serotonin and has been found to have a range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. It has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood and behavior.

Biochemical And Physiological Effects

2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole has a range of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may help to protect against oxidative stress and inflammation. It has also been shown to have neuroprotective properties, which may help to protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that can accurately measure its effects.

Future Directions

There are several future directions for research on 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole. One direction is to further study its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to investigate its mechanism of action, which may help to identify new potential therapeutic targets. Additionally, research could be done to optimize the synthesis method of the compound, which could lead to more efficient and cost-effective production.

Synthesis Methods

The synthesis of 2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole involves the reaction of 5-hydroxyindole with propargylamine in the presence of a catalyst such as copper (I) iodide. This reaction results in the formation of the desired product. The purity of the compound can be further improved through recrystallization.

Scientific Research Applications

2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to have potential in the treatment of depression, anxiety, and neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

CAS RN

133681-83-1

Product Name

2-(N-(2-Propynyl)-aminomethyl)-1-methyl-5-hydroxyindole

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol

InChI

InChI=1S/C13H14N2O/c1-3-6-14-9-11-7-10-8-12(16)4-5-13(10)15(11)2/h1,4-5,7-8,14,16H,6,9H2,2H3

InChI Key

RPMHQMCNBGJITH-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)O)C=C1CNCC#C

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C=C1CNCC#C

synonyms

2-(N-(2-propynyl)-aminomethyl)-1-methyl-5-hydroxyindole
2-NPAMHI

Origin of Product

United States

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